Reactive Red 180
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Overview
Description
Reactive Red 180(cas 98114-32-0) is an azo-reactive textile dye.
Mechanism of Action
Reactive Red 180, also known as C.I. This compound, 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-((1-sulfo-6-((2-(sulfooxy)ethyl)sulfonyl)-2-naphthalenyl)azo)-, sodium salt, or Tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate, is a common textile dye .
Target of Action
The primary target of this compound is single-walled carbon nanotubes (SWCNTs). The dye can be adsorbed onto SWCNTs through electrostatic interactions .
Mode of Action
This compound interacts with its targets (SWCNTs) through electrostatic interactions. This interaction allows the dye to be adsorbed onto the SWCNTs, enabling the separation of residual dyes .
Biochemical Pathways
It is known that the dye’s interaction with swcnts can lead to the separation of residual dyes, which may have implications for various biochemical processes .
Pharmacokinetics
Given its use as a dye and its interaction with swcnts, it is likely that these properties would be influenced by factors such as the dye’s concentration, the presence of swcnts, and the specific conditions of the environment .
Result of Action
The primary result of this compound’s action is the separation of residual dyes. This occurs when the dye is adsorbed onto SWCNTs through electrostatic interactions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the photocatalytic degradation of this compound has been examined under UVA radiation . Factors such as the pH of the solution, the dose of photocatalyst, and the initial concentration of the dye have been found to affect the photocatalytic activity .
Properties
CAS No. |
98114-32-0 |
---|---|
Molecular Formula |
C29H23N3NaO17S5 |
Molecular Weight |
868.8 g/mol |
IUPAC Name |
tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C29H23N3O17S5.Na/c33-27-25-18(13-20(51(37,38)39)15-23(25)30-29(34)16-4-2-1-3-5-16)14-24(52(40,41)42)26(27)32-31-22-9-6-17-12-19(7-8-21(17)28(22)53(43,44)45)50(35,36)11-10-49-54(46,47)48;/h1-9,12-15,33H,10-11H2,(H,30,34)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48); |
InChI Key |
IXMMXHATKPZAMD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC3=C2C(=O)/C(=N/NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])/C(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C5=C(C=C4)C=C(C=C5)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Related CAS |
85586-40-9 |
Synonyms |
5-(Benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-2,7-naphthalenedisulfonic Acid Sodium Salt; Brilliant Red F 3B-SF; C.I. 181055; C.I. Reactive Red 180; Diamira Brilliant Red F 3B; Duasyn Brillant Red F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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